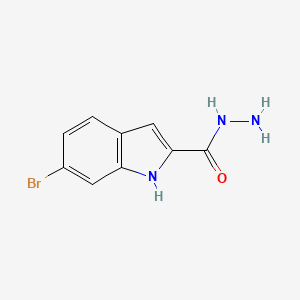

6-bromo-1H-indole-2-carbohydrazide

Description

Properties

IUPAC Name |

6-bromo-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-6-2-1-5-3-8(9(14)13-11)12-7(5)4-6/h1-4,12H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPAAOFISIEKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Indole-2-Carboxylic Acid

Electrophilic bromination of indole-2-carboxylic acid introduces the bromine atom at position 6. The reaction leverages the electron-withdrawing effect of the carboxylic acid group to direct substitution meta to the carboxylate moiety.

Typical Conditions :

-

Reagents : Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF).

-

Catalyst : Lewis acids (e.g., FeCl₃) enhance regioselectivity.

-

Temperature : 0–25°C, 12–24 hours.

Mechanistic Insight :

The carboxylic acid group deactivates the indole ring, favoring electrophilic attack at position 6 due to steric and electronic factors. Competing bromination at positions 4 and 7 is minimized through solvent polarity optimization.

Directed Ortho Metalation (DoM) of 6-Bromoindole

An alternative route involves introducing the carboxylic acid group via directed metalation of 6-bromoindole:

-

Protection : The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

-

Metalation : Lithium diisopropylamide (LDA) deprotonates position 2 at −78°C in tetrahydrofuran (THF).

-

Carboxylation : Quenching with gaseous CO₂ yields the carboxylic acid.

-

Deprotection : Acidic removal of the Boc group (e.g., HCl in dioxane).

Advantages :

Conversion to 6-Bromo-1H-Indole-2-Carbohydrazide

The carboxylic acid is converted to carbohydrazide through two principal methods:

Acid Chloride Intermediate

Steps :

-

Activation : 6-Bromo-1H-indole-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride.

-

Hydrazination : The acid chloride is treated with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C.

-

Yield : 80–85% after recrystallization.

-

Reaction Equation :

Direct Coupling with Hydrazine

Single-Pot Method :

-

Reagents : Carbodiimide coupling agents (e.g., EDC, DCC) activate the carboxylic acid in situ, followed by hydrazine addition.

-

Solvent : DMF or THF.

-

Yield : 70–75%, with reduced byproduct formation.

Optimization and Comparative Analysis

Table 1: Bromination Methods for 6-Bromo-1H-Indole-2-Carboxylic Acid

| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Electrophilic Br₂ | Br₂, FeCl₃ | Acetic acid | 25°C | 65 | 92 |

| NBS Bromination | NBS, AIBN | CCl₄ | 80°C | 58 | 88 |

| Directed Metalation | LDA, CO₂, Boc₂O | THF | −78°C | 78 | 98 |

Table 2: Carbohydrazide Synthesis Efficiency

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid Chloride Route | SOCl₂, NH₂NH₂·H₂O | THF | 6 | 85 |

| Direct Coupling | EDC, NH₂NH₂·H₂O | DMF | 12 | 75 |

Analytical Validation and Quality Control

-

Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >98% purity for metalation-derived products.

-

Structural Confirmation :

-

¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.1 (d, J = 8 Hz, 1H, H-7), 7.5 (s, 1H, H-3).

-

LC-MS : m/z 257.96 [M+H]⁺, consistent with theoretical molecular weight.

-

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-bromo-1H-indole-2,3-dione, while substitution reactions can produce various 6-substituted indole derivatives .

Scientific Research Applications

While the search results do not provide comprehensive data tables or specific case studies focusing solely on the applications of "6-bromo-1H-indole-2-carbohydrazide," they do offer some information regarding related compounds and their potential applications, which can help infer potential research avenues for this specific molecule.

Indole-2-carboxylic acid derivatives as integrase inhibitors

Indole-2-carboxylic acid derivatives have been investigated for their potential to inhibit HIV-1 integrase, an enzyme crucial for viral replication .

- Integrase Inhibition: Research has shown that indole-2-carboxylic acid can inhibit the strand transfer of integrase by chelating with magnesium ions within the enzyme's active site . Compound 17a, a derivative of indole-2-carboxylic acid, markedly inhibits integrase, with an IC50 value of 3.11 μM .

- Binding Mode Analysis: Studies of compound 17a demonstrated that a C6 halogenated benzene ring could effectively bind with viral DNA through π–π stacking interaction, enhancing HIV-1 integrase inhibitory activity .

Other Applications of Indole Derivatives

Indole derivatives, in general, exhibit a wide range of biological activities, making them versatile scaffolds in drug discovery .

- Anticancer Agents: Indole derivatives have shown promise as anticancer agents. For example, some have demonstrated activity against various cancer cell lines and can inhibit tubulin polymerization . Compound 15 displayed potent BRAFV600E inhibitory activity, along with significant antiproliferative activity against cancer cell lines . Compound 16 showed remarkable cytotoxicity against A549 lung cancer cells and promoted apoptosis in lung cancer cells .

- Antimicrobial Properties: Certain indole derivatives display antimicrobial activity .

- Anti-inflammatory and Antioxidant Properties: Some bromoindole derivatives have demonstrated anti-inflammatory and antioxidant properties .

Potential Research Avenues

Given the information, "this compound" may be a valuable compound for further scientific research. Future studies could explore:

- Synthesis and Characterization: Detailed synthesis and characterization of the compound are essential.

- Biological Activity Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its potential integrase inhibitory, anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

- Structure-Activity Relationship Studies: Modifying the structure of "this compound" to optimize its activity and selectivity.

- Binding Mode Analysis: Investigating the binding mode of the compound with target proteins to understand the mechanism of action.

- Drug Development Potential: Assessing the compound's drug-like properties and evaluating its potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-bromo-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence :

- The 2-carbohydrazide group in the target compound distinguishes it from carboxamides (e.g., ) and diones (e.g., ). Hydrazides are more nucleophilic, enabling condensation reactions to form hydrazones or triazoles.

- Carboxamides (e.g., 2-carboxamide in ) are often optimized for target binding in drug candidates due to their hydrogen-bonding capacity .

Substituent Effects: Bromine at the 6-position (vs. Methoxy or fluoro substituents (e.g., ) modulate solubility and metabolic stability .

Crystallographic Behavior :

Pharmacological Potential

- The carboxamide analog () shows promise as a kinase inhibitor (LC/MS: m/z 347 [M+H]⁺), suggesting that the 2-carbohydrazide derivative could be modified for similar targets .

- Indole-2,3-diones () are precursors for bioactive molecules, highlighting the versatility of brominated indoles in drug discovery .

Solid-State Analysis

- Crystal structures of related carbohydrazides () reveal intermolecular N-H···O hydrogen bonds, critical for stabilizing supramolecular assemblies . SHELX software () enables precise refinement of such structures .

Biological Activity

6-Bromo-1H-indole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various therapeutic areas, particularly focusing on its antimicrobial, antiviral, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the carbohydrazide group. A common method includes the reaction of 6-bromoindole with hydrazine hydrate under reflux conditions in solvents like ethanol or acetic acid.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, derivatives based on this compound have been evaluated for their ability to inhibit bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial virulence. Inhibitors derived from 6-bromoindole showed enhanced sensitivity of bacteria to antibiotics, indicating potential as adjunctive therapies in treating resistant bacterial infections .

Antiviral Activity

The compound has also been explored for its antiviral properties. Specifically, derivatives of indole-2-carboxylic acid have demonstrated inhibitory effects against HIV-1 integrase, a key enzyme in the viral life cycle. Structural modifications to the indole core have significantly improved inhibitory activity, suggesting that similar modifications to this compound could enhance its antiviral efficacy .

Anticancer Activity

In vitro studies have shown that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a series of compounds derived from this structure were tested on Peripheral Blood Mononuclear Cells (PBMCs), revealing dose-dependent cytotoxicity. Some derivatives displayed significant activity compared to controls, indicating their potential as anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activity involved in cell proliferation and survival pathways, thereby exerting its anticancer effects. Additionally, its interaction with viral enzymes suggests a mechanism that disrupts viral replication processes .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Indole derivative | Antimicrobial, antiviral, anticancer |

| 6-Bromo-1H-indole-2,3-dione | Oxidized form of indole | Potentially similar biological activities |

| 6-Bromo-1H-indazole-4-carboxaldehyde | Related indazole derivative | Investigated for similar therapeutic uses |

Case Studies

Several studies highlight the biological potential of this compound:

- Cytotoxicity Evaluation : A study evaluated multiple derivatives based on this compound for their cytotoxic effects on PBMCs. Compounds showed varying degrees of activity, with some achieving over 80% inhibition at specific concentrations .

- Antiviral Testing : In a study focused on HIV integrase inhibitors, structural optimizations led to compounds with IC50 values as low as 0.13 μM, indicating significant antiviral potential .

- Antimicrobial Efficacy : Research into bCSE inhibitors derived from brominated indoles demonstrated enhanced antibacterial activity when used alongside standard antibiotics against resistant strains .

Q & A

Q. What are the optimized synthetic routes for 6-bromo-1H-indole-2-carbohydrazide, and how can reaction efficiency be validated?

The synthesis typically involves bromination of indole precursors followed by hydrazide formation. For example, bromination at the 6-position of indole derivatives is achieved using bromine in acetic acid under controlled conditions to ensure regioselectivity . Post-bromination, formylation at the 2-position can be followed by conversion to carbohydrazide via hydrazine hydrate. Reaction efficiency is validated using TLC (Rf values) and spectroscopic techniques (e.g., H/C NMR, HRMS) to confirm intermediates and final product purity .

Q. How is the purity and structural integrity of this compound confirmed in preclinical studies?

Purity is assessed via HPLC (>98% purity criteria) and melting point analysis. Structural integrity is confirmed through:

- Spectroscopy : H NMR (e.g., indole NH proton at δ 10–12 ppm), C NMR (carbonyl signal ~160–170 ppm), and IR (N–H stretch at ~3200–3400 cm).

- Mass spectrometry : FAB-HRMS or ESI-MS to verify molecular ion peaks (e.g., [M+H] for exact mass matching) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is used to determine bond lengths, angles, and torsional parameters. For example:

- Hydrogen bonding : Graph-set analysis (e.g., Etter’s formalism) identifies motifs like interactions stabilizing the hydrazide moiety .

- Puckering analysis : Cremer-Pople parameters quantify non-planarity in the indole ring (e.g., amplitude and phase angle ) .

Crystallographic data (e.g., CCDC entries) are cross-validated against computational models (DFT) to resolve discrepancies .

Q. What methodological approaches are employed to analyze conflicting biological activity data for this compound?

Contradictions in pharmacological data (e.g., variable IC values) are addressed via:

- Dose-response standardization : Use of uniform assay protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).

- Structural analogs : Comparative studies with derivatives (e.g., 5-bromo- or 7-methyl-substituted indoles) isolate substituent effects .

- Meta-analysis : Systematic reviews of PubChem and ChEMBL datasets identify outliers or assay-specific biases .

Q. How do hydrogen-bonding networks influence the stability of this compound in solid-state formulations?

Hydrogen-bonding patterns are analyzed via:

- Cambridge Structural Database (CSD) : Queries for similar indole derivatives reveal common motifs (e.g., dimeric chains).

- Thermogravimetric analysis (TGA) : Correlates thermal stability with intermolecular interaction strength.

- Dynamic vapor sorption (DVS) : Assesses hygroscopicity linked to H-bonding capacity .

Q. What computational strategies predict the reactivity of the carbohydrazide moiety in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) map:

- Electrostatic potential (ESP) : Identifies nucleophilic sites (e.g., Br as electrophilic center, NH as nucleophilic).

- Transition states : Simulates reaction pathways for Br substitution with amines or thiols.

Experimental validation uses F NMR or LC-MS to track substitution products .

Methodological Considerations

Q. How are synthetic byproducts characterized, and what steps mitigate their formation?

Byproducts (e.g., di-brominated indoles or oxidized aldehydes) are identified via:

Q. What criteria determine the selection of crystallization solvents for this compound?

Solvents are chosen based on:

- Hansen solubility parameters : Match polarity (δ, δ, δ) to the compound.

- Crystal habit screening : High-throughput trials (e.g., methanol/water mixtures) yield prismatic crystals suitable for SXRD .

Data Contradiction Analysis

Q. How are discrepancies between computational predictions and experimental crystallographic data reconciled?

Discrepancies (e.g., bond length deviations >0.02 Å) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.